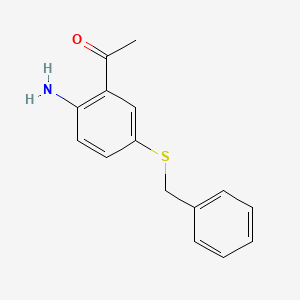![molecular formula C14H22FN5 B11736748 N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11736748.png)
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group, a fluoro group, and a methyl group attached to the pyrazole ring, making it a unique and potentially valuable molecule in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the ethyl and fluoro groups: These groups can be introduced via electrophilic substitution reactions using ethyl halides and fluorinating agents, respectively.
Attachment of the methyl and isobutyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, fluorinating agents, acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
科学研究应用
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-[(1-ethyl-5-chloro-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine
- N-[(1-ethyl-5-bromo-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine
- N-[(1-ethyl-5-iodo-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine
Uniqueness
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is unique due to the presence of the fluoro group, which can significantly influence its chemical and biological properties. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C14H22FN5 |
|---|---|
分子量 |
279.36 g/mol |
IUPAC 名称 |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)pyrazol-4-amine |
InChI |
InChI=1S/C14H22FN5/c1-5-20-14(15)12(7-17-20)6-16-13-9-19(8-10(2)3)18-11(13)4/h7,9-10,16H,5-6,8H2,1-4H3 |
InChI 键 |
HAUBPWNQNVMKTO-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=C(C=N1)CNC2=CN(N=C2C)CC(C)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-nitrophenyl)ethyl]cyclobutanamine](/img/structure/B11736669.png)
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11736685.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736692.png)
![1-ethyl-5-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11736695.png)
![4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)butan-1-ol](/img/structure/B11736700.png)
![N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11736702.png)
![[(1-methyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11736710.png)
![2-Methyl-2-azaspiro[3.3]heptan-6-amine hydrochloride](/img/structure/B11736717.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B11736730.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736734.png)
![N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11736737.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11736740.png)

![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11736745.png)
